Balanced Dual JAK3/BTK Inhibition vs. JAK3-Biased Analog
Limited vendor-reported biochemical IC50 data indicate that JAK3/BTK-IN-1 inhibits JAK3 with an IC50 of 1.1 nM and BTK with an IC50 of 3.4 nM, resulting in a JAK3:BTK selectivity ratio of approximately 0.32 . In contrast, the structurally distinct analog JAK3/BTK-IN-6 (compound 14h) exhibits a reversed selectivity profile, with IC50 values of 0.4 nM for JAK3 and 0.6 nM for BTK (JAK3:BTK ratio ≈ 0.67) [1]. This quantitative difference in target preference may influence downstream cellular pharmacology, as the relative degree of JAK3 versus BTK inhibition can modulate the balance of T-cell and B-cell signaling in immune assays .
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | JAK3: 1.1 nM, BTK: 3.4 nM |
| Comparator Or Baseline | JAK3/BTK-IN-6: JAK3 0.4 nM, BTK 0.6 nM [1] |
| Quantified Difference | JAK3/BTK-IN-1 has 2.75-fold lower JAK3 potency and 5.7-fold lower BTK potency than JAK3/BTK-IN-6; JAK3:BTK ratio differs (0.32 vs 0.67) |
| Conditions | In vitro enzymatic assay; exact assay conditions not specified in vendor literature [1] |
Why This Matters
Researchers requiring a more balanced JAK3:BTK inhibition profile (rather than a JAK3-biased one) may find JAK3/BTK-IN-1's selectivity ratio of ~0.3 more suitable for models where BTK contribution is to be accentuated relative to JAK3.
- [1] MedChemExpress. JAK3/BTK-IN-6 Product Page: IC50 0.6 nM (BTK), 0.4 nM (JAK3). View Source
